molecular formula C15H13ClFN3S2 B10968352 3-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole

3-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole

Cat. No.: B10968352
M. Wt: 353.9 g/mol
InChI Key: XLSFWIDLZJEJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-fluorobenzyl [4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl] sulfide is an organic compound that features a combination of chloro, fluoro, benzyl, triazolyl, and thienylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluorobenzyl [4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl] sulfide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluorobenzyl [4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl] sulfide can undergo various chemical reactions, including:

    Substitution reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom.

    Cyclization reactions: The triazole ring can participate in cyclization reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to sulfoxides or sulfones.

Scientific Research Applications

2-Chloro-4-fluorobenzyl [4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl] sulfide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-chloro-4-fluorobenzyl [4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl] sulfide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-chloro-4-fluorobenzyl [4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl] sulfide lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H13ClFN3S2

Molecular Weight

353.9 g/mol

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole

InChI

InChI=1S/C15H13ClFN3S2/c1-20-14(8-12-3-2-6-21-12)18-19-15(20)22-9-10-4-5-11(17)7-13(10)16/h2-7H,8-9H2,1H3

InChI Key

XLSFWIDLZJEJRY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=C(C=C(C=C2)F)Cl)CC3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.